3-((2-Bromo-4-fluorophenoxy)methyl)piperidine hydrochloride
CAS No.: 1219982-58-7
Cat. No.: VC3390998
Molecular Formula: C12H16BrClFNO
Molecular Weight: 324.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219982-58-7 |
|---|---|
| Molecular Formula | C12H16BrClFNO |
| Molecular Weight | 324.61 g/mol |
| IUPAC Name | 3-[(2-bromo-4-fluorophenoxy)methyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H15BrFNO.ClH/c13-11-6-10(14)3-4-12(11)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H |
| Standard InChI Key | BBEFZWHWVZUOSY-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)COC2=C(C=C(C=C2)F)Br.Cl |
| Canonical SMILES | C1CC(CNC1)COC2=C(C=C(C=C2)F)Br.Cl |
Introduction
Chemical Identity and Physical Properties
Structural Characteristics
3-((2-Bromo-4-fluorophenoxy)methyl)piperidine hydrochloride contains several key structural components that define its chemical behavior and potential applications:
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A piperidine ring with substitution at the 3-position
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A methylene (CH₂) linker connecting the piperidine to the phenoxy group
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A 2-bromo-4-fluorophenoxy moiety with halogen substitutions
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Hydrochloride salt formation with the piperidine nitrogen
The compound's structure enables it to serve as an intermediate in various chemical transformations, particularly in medicinal chemistry applications where the piperidine scaffold appears frequently.
Physical and Chemical Properties
The physical and chemical properties of 3-((2-Bromo-4-fluorophenoxy)methyl)piperidine hydrochloride are summarized in Table 1, providing essential information for researchers working with this compound.
| Property | Value |
|---|---|
| CAS Number | 1219982-58-7 |
| Molecular Formula | C₁₂H₁₆BrClFNO |
| Molecular Weight | 324.61 g/mol |
| IUPAC Name | 3-[(2-bromo-4-fluorophenoxy)methyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H15BrFNO.ClH/c13-11-6-10(14)3-4-12(11)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H |
| Standard InChIKey | BBEFZWHWVZUOSY-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)COC2=C(C=C(C=C2)F)Br.Cl |
| PubChem Compound ID | 56831152 |
The compound's molecular structure includes both hydrophilic and lipophilic components, which influence its solubility profile and potential interactions with biological systems.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 3-((2-Bromo-4-fluorophenoxy)methyl)piperidine hydrochloride typically involves multi-step procedures common in organic chemistry. Based on the synthesis of structurally similar compounds, a potential synthetic route might include:
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Starting with appropriately substituted piperidine derivatives
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Functionalization at the 3-position to introduce the methylene linker
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Nucleophilic substitution reaction with 2-bromo-4-fluorophenol
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Salt formation with hydrogen chloride to yield the final product
Similar piperidine derivatives are often synthesized through nucleophilic substitution reactions. For example, structurally related compounds described in the literature have been prepared through Mitsunobu coupling reactions using diisopropylazodicarboxylate (DIAD) with N-Boc-protected hydroxymethylpiperidine derivatives .
Purification and Quality Control
After synthesis, purification methods for obtaining high-purity 3-((2-Bromo-4-fluorophenoxy)methyl)piperidine hydrochloride typically include:
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Recrystallization from appropriate solvent systems
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Column chromatography for removal of synthesis by-products
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Analytical verification using HPLC, NMR, and mass spectrometry
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Assessment of purity through melting point determination and elemental analysis
For research applications, the compound should maintain purity standards appropriate for its intended use, with verification through spectroscopic and chromatographic methods.
Applications and Research Relevance
Pharmaceutical Intermediates
3-((2-Bromo-4-fluorophenoxy)methyl)piperidine hydrochloride is primarily used in the synthesis of pharmaceutical intermediates and fine chemicals. Its utility stems from:
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The piperidine scaffold, which appears in numerous pharmaceutically active compounds
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The halogenated phenoxy group, which can participate in various coupling reactions
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Its potential as a building block for more complex molecular structures
The compound can serve as an intermediate in the development of drug candidates, particularly those targeting central nervous system disorders where piperidine-containing structures are common pharmacophores.
Structure-Activity Relationship Studies
In medicinal chemistry research, compounds like 3-((2-Bromo-4-fluorophenoxy)methyl)piperidine hydrochloride provide valuable insights into structure-activity relationships. The specific arrangement of functional groups can be modified systematically to evaluate:
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The impact of halogen substitution patterns on biological activity
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The optimal spacing provided by the methylene linker
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The influence of nitrogen basicity and salt formation on pharmacological properties
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The effect of substitution position on the piperidine ring
Research on related piperidine derivatives has demonstrated that subtle structural modifications can significantly alter biological activity profiles, highlighting the importance of systematic structural studies .
Comparison with Structurally Related Compounds
Structural Analogs
Several compounds share structural similarities with 3-((2-Bromo-4-fluorophenoxy)methyl)piperidine hydrochloride, providing context for understanding its chemical and potential biological properties:
The differences in substitution patterns among these related compounds can significantly affect their chemical reactivity, stability, and potential biological interactions. For instance, the position of substitution on the piperidine ring (3 versus 4) can influence the compound's three-dimensional conformation and interaction with biological targets.
Research Trends and Future Directions
Current Research Applications
Recent research involving piperidine derivatives similar to 3-((2-Bromo-4-fluorophenoxy)methyl)piperidine hydrochloride has focused on:
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Development as potential antimicrobial agents, particularly against Mycobacterium tuberculosis
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Structure-activity relationship studies to optimize biological activity
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Exploration of novel synthetic methodologies for more efficient production
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Investigation of specific molecular targets and mechanisms of action
Research on structurally related compounds has demonstrated their potential utility in addressing challenges in infectious disease treatment, particularly for organisms with developed resistance mechanisms .
Future Research Opportunities
The unique structural features of 3-((2-Bromo-4-fluorophenoxy)methyl)piperidine hydrochloride suggest several promising research directions:
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Comprehensive biological screening against diverse targets to identify novel activities
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Development of more efficient and environmentally friendly synthetic routes
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Creation of focused libraries of structural analogs for structure-activity relationship studies
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Investigation of potential applications in catalysis or materials science
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Computational studies to predict interactions with biological macromolecules
Analytical Methods for Characterization
Spectroscopic Techniques
Characterization of 3-((2-Bromo-4-fluorophenoxy)methyl)piperidine hydrochloride typically employs multiple complementary spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR provide detailed structural information about the carbon-hydrogen framework
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Mass Spectrometry: Confirms molecular weight and fragmentation patterns characteristic of the compound
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Infrared (IR) Spectroscopy: Identifies functional groups including the ether linkage, aromatic rings, and amine salt
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UV-Visible Spectroscopy: Provides information about electronic transitions, particularly related to the aromatic system
Chromatographic Methods
For purity assessment and quality control, chromatographic techniques are essential:
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High-Performance Liquid Chromatography (HPLC): Quantitative determination of purity
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Thin-Layer Chromatography (TLC): Rapid assessment of reaction progress and product purity
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Gas Chromatography (GC): Analysis of volatile components and impurities
Combined with spectroscopic data, these methods provide comprehensive characterization of the compound for research applications.
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